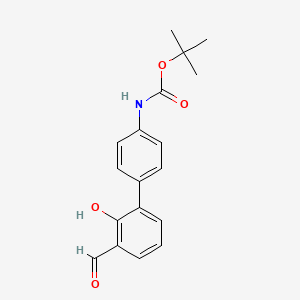

6-(4-BOC-Aminophenyl)-2-formylphenol

Description

6-(4-BOC-Aminophenyl)-2-formylphenol is a synthetic organic compound featuring a 2-formylphenol core substituted at the 6-position with a 4-(tert-butoxycarbonylamino)phenyl group. The tert-butoxycarbonyl (BOC) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in peptide synthesis, polymer chemistry, and pharmaceutical research.

Properties

IUPAC Name |

tert-butyl N-[4-(3-formyl-2-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-14-9-7-12(8-10-14)15-6-4-5-13(11-20)16(15)21/h4-11,21H,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFCEVYYLNUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) to form the BOC-protected intermediate . This intermediate is then subjected to formylation using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the final product .

Industrial Production Methods

Industrial production of 6-(4-BOC-Aminophenyl)-2-formylphenol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-BOC-Aminophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as NaBH4 (sodium borohydride).

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (sodium hydroxide).

Major Products Formed

Oxidation: 6-(4-BOC-Aminophenyl)-2-carboxyphenol.

Reduction: 6-(4-BOC-Aminophenyl)-2-hydroxymethylphenol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

6-(4-BOC-Aminophenyl)-2-formylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-BOC-Aminophenyl)-2-formylphenol involves its interaction with various molecular targets. The BOC-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with biological targets such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 6-(4-BOC-Aminophenyl)-2-formylphenol and related 2-formylphenol derivatives:

*Inferred data for this compound.

Physicochemical Properties

- Solubility: The BOC group increases hydrophobicity compared to carboxy or cyano derivatives. Carboxy-containing analogues may form salts, enhancing aqueous solubility.

- Thermal Stability: Fluorinated and cyano-substituted compounds generally exhibit higher thermal stability due to strong C-F and C≡N bonds.

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.